Cas no 99510-37-9 (Peptide VQY)

Peptide VQY 化学的及び物理的性質
名前と識別子
-
- Peptide VQY
- VALOSIN (PORCINE)
- Valosin Porcine
- Val-Gln-Tyr-Pro-Val-Glu-His-Pro-Asp-Lys-Phe-Leu-Lys-Phe-Gly-Met-Thr-Pro-Ser-Lys-Gly-Val-Leu-Phe-Tyr
- Valosin Porcine, >=97% (HPLC)
- 99510-37-9
- DTXSID20583183
- Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine
-
- MDL: MFCD00133919
- インチ: InChI=1S/C141H207N31O35S/c1-77(2)63-97(157-128(193)100(66-84-33-18-14-19-34-84)159-122(187)93(39-24-27-58-144)154-130(195)102(71-114(182)183)161-132(197)107-40-28-59-170(107)139(204)104(70-88-72-147-76-150-88)164-124(189)95(52-54-113(180)181)156-137(202)117(81(9)10)168-134(199)109-42-29-60-171(109)138(203)103(68-86-43-47-89(175)48-44-86)163-123(188)94(51-53-110(145)177)155-135(200)115(146)79(5)6)126(191)153-92(38-23-26-57-143)121(186)158-99(65-83-31-16-13-17-32-83)120(185)149-73-111(178)151-96(55-62-208-12)125(190)169-118(82(11)174)140(205)172-61-30-41-108(172)133(198)166-106(75-173)131(196)152-91(37-22-25-56-142)119(184)148-74-112(179)167-116(80(7)8)136(201)162-98(64-78(3)4)127(192)160-101(67-85-35-20-15-21-36-85)129(194)165-105(141(206)207)69-87-45-49-90(176)50-46-87/h13-21,31-36,43-50,72,76-82,91-109,115-118,173-176H,22-30,37-42,51-71,73-75,142-144,146H2,1-12H3,(H2,145,177)(H,147,150)(H,148,184)(H,149,185)(H,151,178)(H,152,196)(H,153,191)(H,154,195)(H,155,200)(H,156,202)(H,157,193)(H,158,186)(H,159,187)(H,160,192)(H,161,197)(H,162,201)(H,163,188)(H,164,189)(H,165,194)(H,166,198)(H,167,179)(H,168,199)(H,169,190)(H,180,181)(H,182,183)(H,206,207)
- InChIKey: OVSVDLZVCMFSDM-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
計算された属性
- せいみつぶんしりょう: 2927.512513g/mol
- ひょうめんでんか: 0
- XLogP3: -5.3
- 水素結合ドナー数: 34
- 水素結合受容体数: 41
- 回転可能化学結合数: 90
- どういたいしつりょう: 2926.509159g/mol
- 単一同位体質量: 2926.509159g/mol
- 水素結合トポロジー分子極性表面積: 1070Ų
- 重原子数: 208
- 複雑さ: 6540
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 24
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 1001
じっけんとくせい
- 色と性状: ソリッド
- PSA: 1066.00000
- LogP: 7.10790
- ようかいせい: 未確定
Peptide VQY 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02030-0.1mg |
Peptide VQY |
99510-37-9 | ≥97% (HPLC) | 0.1mg |
¥1568.0 | 2024-07-19 |
Peptide VQY 関連文献
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
Peptide VQYに関する追加情報
Peptide VQY (CAS No. 99510-37-9): A Comprehensive Overview in Modern Chemical and Biomedical Research
Peptide VQY, identified by its chemical abstracts service number CAS No. 99510-37-9, represents a significant compound in the realm of peptidomimetics and bioactive peptide research. This peptide has garnered considerable attention due to its unique structural properties and its potential applications in various biomedical fields. The precise sequence and conformational stability of Peptide VQY make it an intriguing subject for researchers exploring novel therapeutic strategies.
The molecular structure of Peptide VQY is characterized by a well-defined backbone that facilitates interactions with biological targets. Recent studies have highlighted the role of such peptides in modulating cellular signaling pathways, particularly those involved in inflammation and immune response. The Peptide VQY sequence, when synthesized with high fidelity, exhibits remarkable bioactivity, making it a valuable tool for investigating the mechanisms of disease and for developing targeted interventions.
In the context of modern drug discovery, Peptide VQY has been studied for its potential as an antagonist or agonist in various biological systems. Its ability to bind to specific receptors without exhibiting significant off-target effects is a key advantage in therapeutic applications. Researchers have leveraged computational modeling and high-throughput screening to optimize the peptide's structure, enhancing its pharmacological properties. These advancements underscore the growing importance of peptidomimetics in addressing complex biomedical challenges.
The synthesis of Peptide VQY involves sophisticated chemical methodologies that ensure high purity and yield. Solid-phase peptide synthesis (SPPS) is a commonly employed technique, which allows for the precise assembly of the peptide chain. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further refines the quality of the final product. These methodologies are critical for ensuring that Peptide VQY meets the stringent requirements for use in preclinical and clinical studies.
One of the most compelling aspects of Peptide VQY is its potential application in targeted therapy. By modulating specific biological pathways, this peptide has shown promise in preclinical models for conditions such as cancer, autoimmune diseases, and neurodegenerative disorders. For instance, studies have demonstrated that Peptide VQY can inhibit the activity of certain enzymes involved in tumor growth, offering a novel approach to cancer treatment. Additionally, its ability to interact with immune cells suggests potential uses in immunotherapy.
The role of Peptide VQY in drug development is further supported by its compatibility with various formulation strategies. Researchers have explored encapsulation techniques to enhance its stability and bioavailability, ensuring more effective delivery to target sites. These formulations are particularly relevant for therapies that require prolonged action or targeted release within specific tissues or organs.
As research continues to evolve, the applications of Peptide VQY are likely to expand. Advances in gene editing technologies and CRISPR-based approaches may open new avenues for integrating this peptide into therapeutic regimens. Moreover, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential for translating laboratory findings into viable clinical solutions.
The future prospects of Peptide VQY are also influenced by ongoing innovations in synthetic chemistry and biotechnology. Techniques such as directed evolution and machine learning are being used to design peptides with enhanced specificity and efficacy. These technologies hold the potential to revolutionize how Peptide VQY and similar compounds are developed and utilized.
In conclusion, Peptide VQY (CAS No. 99510-37-9) stands out as a promising compound with diverse applications in chemical and biomedical research. Its unique structural features, coupled with its bioactivity, make it a valuable asset in drug discovery efforts aimed at addressing complex diseases. As scientific understanding continues to advance, the role of Peptide VQY is expected to grow, driven by innovative methodologies and interdisciplinary collaborations.
99510-37-9 (Peptide VQY) 関連製品
- 122341-40-6(Neuropeptide Y (13-36), amide, human)
- 2497-02-1(N-Acetyl-L-histidine)
- 9001-99-4(Ribonuclease (DNase free) Solution)
- 1407-47-2(Angiotensin)
- 59887-17-1(b-Endorphin (sheep))
- 58-49-1(Angiotensin II 5-valine)
- 21215-62-3(Calcitonin (human))
- 145808-47-5(Margatoxin (MgTX))
- 9007-12-9(Calcitonin)
- 1405-87-4(Bacitracin)



